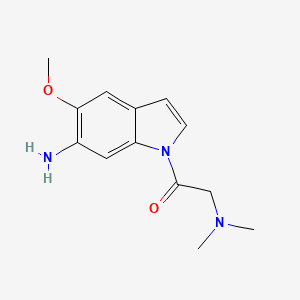

1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone

Description

Properties

IUPAC Name |

1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXBGNALPUIDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1C=CC2=CC(=C(C=C21)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and dimethylamine.

Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 6 and the dimethylaminoethyl ketone moiety participate in nucleophilic substitutions.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Amine alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | Selective modification at the 6-amino group |

| Acylation | Acid chlorides (e.g., AcCl) | Acetylated products at the amine | Enhanced stability for further functionalization |

-

The 6-amino group shows moderate nucleophilicity, enabling reactions with electrophiles like acyl chlorides or alkylating agents under mild conditions (room temperature, polar aprotic solvents).

Electrophilic Aromatic Substitution

The indoline core undergoes electrophilic substitution, primarily at the 4- and 7-positions due to electron-donating methoxy and amine groups.

| Reaction Type | Reagents/Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted indoline derivatives | Dominant substitution at C4 |

| Halogenation | Br₂/FeBr₃ | Brominated products | C7 position favored |

-

The methoxy group at C5 deactivates the ring but directs electrophiles to the para (C4) and ortho (C7) positions.

Ketone-Based Reactions

The dimethylaminoethyl ketone group enables carbonyl chemistry.

Ring-Opening and Rearrangement

Under acidic or oxidative conditions, the indoline ring undergoes transformations.

| Reaction Type | Reagents/Conditions | Products | Mechanistic Insight |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂O, reflux | Ring-opened amino ketone | Protonation at N1 initiates ring opening |

| Oxidation | KMnO₄/H⁺ | Indole derivatives | Loss of saturation in the indoline ring |

-

Ring-opening reactions are critical for generating bioactive metabolites or intermediates.

Stability and Solubility Considerations

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H19N3O2

- Molecular Weight : 249.31 g/mol

- Purity : ≥95%

- IUPAC Name : 1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone

These properties make it a suitable candidate for various biochemical applications, particularly in drug development.

Neuropharmacology

One of the most promising applications of this compound is in neuropharmacology. Research indicates that derivatives of indole compounds, including 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone, exhibit neuroprotective effects and potential therapeutic benefits against neurodegenerative diseases such as Alzheimer's disease.

A study highlighted its binding interactions with proteins associated with neurodegeneration, suggesting that it may inhibit certain pathways involved in the progression of Alzheimer's disease . Molecular docking studies have shown favorable interactions between this compound and target proteins, indicating its potential as a lead compound for drug development aimed at neuroprotection .

Synthesis of Novel Compounds

The synthesis of 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone can serve as a starting point for developing new derivatives with enhanced biological activities. Research has focused on modifying the indole ring to improve pharmacological properties such as solubility and bioavailability. This approach is crucial for optimizing drug candidates before clinical trials .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of indole derivatives demonstrated that compounds similar to 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The results indicated that these compounds could potentially modulate neuroinflammation and oxidative stress pathways .

Case Study 2: Anticancer Activity

Research on indole-based compounds has shown that they can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. While specific data on this compound is still emerging, its structural relatives have been documented to possess significant anticancer properties .

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Ethanone Derivatives

1-(5-Methyl-1H-indol-6-yl)ethan-1-one (Compound 7)

- CAS No.: Not provided

- Formula: C₁₁H₁₁NO

- Molecular Weight : 173.21 g/mol

- Key Differences: Lacks the 5-methoxy and 6-amino substituents present in the target compound. Structural analysis via X-ray crystallography reveals N–H···O hydrogen bonding, enhancing crystallinity .

- Synthesis : Synthesized via Diels–Alder cycloaddition and acid-catalyzed cyclization .

1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one (Compound 8)

- CAS No.: Not provided

- Formula : C₁₄H₁₈N₂O

- Molecular Weight : 230.31 g/mol

- Key Differences: Contains a dimethylaminomethyl group at position 3 of the indole ring instead of the ethanone-linked dimethylamino group.

2-(Dimethylamino)-1-(6-methoxyindolin-1-yl)ethanone

Substituted Phenyl Ethanones

1-[5-(Dimethylamino)-2-hydroxyphenyl]ethanone

- CAS No.: 49619-68-3

- Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Key Differences: Features a phenolic hydroxyl group and dimethylamino substituent on a phenyl ring instead of an indole core. Melting Point: 76.5–77.5°C, higher than the target compound’s (unreported), likely due to stronger intermolecular hydrogen bonds .

- Synthesis : Catalytic hydrogenation of nitro precursors .

1-(2-Amino-6-nitrophenyl)ethanone

Cathinone and Psychoactive Derivatives

1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone

- Type: Novel cathinone derivative

- Key Differences: Pyrrolidinyl and phenyl substituents on the ethanone backbone confer psychoactive properties, unlike the target compound’s indole-based structure. Analytical characterization (HRMS, NMR) highlights structural distinctions in branching and ring systems .

Structural and Functional Analysis

Substituent Effects

Hydrogen Bonding and Crystallinity

- The target compound’s amino and methoxy groups may facilitate N–H···O/N interactions, similar to Compound 7 and 8 .

- Phenolic derivatives (e.g., 1-[5-(dimethylamino)-2-hydroxyphenyl]ethanone) exhibit stronger intermolecular bonds, leading to higher melting points .

Biological Activity

1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone, a synthetic compound belonging to the class of indole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an indole framework with amino and methoxy substituents. The molecular formula is C13H17N3O2, with a molecular weight of approximately 249.31 g/mol .

The biological activity of 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone is attributed to its interaction with various molecular targets, influencing several biochemical pathways:

- Neurotransmitter Systems : The compound may modulate neurotransmitter systems, potentially impacting mood and cognitive functions.

- Anti-inflammatory Properties : Preliminary studies suggest it could exhibit anti-inflammatory effects, which are critical in various disease models.

- Cancer Treatment : The compound has been investigated for its effects on cell growth and apoptosis, indicating potential applications in cancer therapies .

Cytotoxicity and Apoptosis

Research has demonstrated that 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone exhibits cytotoxic effects against cancer cell lines. For instance, studies involving MCF-7 (breast cancer) cells revealed significant apoptosis induction at certain concentrations. The compound's efficacy was measured through MTT assays and flow cytometry, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 60.04 ± 7.98 | 42.04 (total) |

| MDA-MB | >200 | Not specified |

These findings underscore the compound's ability to induce cell death in a dose-dependent manner, suggesting a mechanism involving the modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure of 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone allows for interactions with various biological targets:

- Indole Derivatives : Similar compounds have been shown to possess significant biological activities. For example:

- 1-(5-Methoxyindolin-1-YL)-2-(dimethylamino)ethanone

- 1-(6-Aminoindolin-1-YL)-2-(dimethylamino)ethanone

These analogs provide insight into how modifications in the indole structure can affect biological activity .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors such as 5-methoxyindole and dimethylamine. The key steps include:

- Preparation of Indole Derivative : Functional group modifications to introduce amino and methoxy groups.

- Formation of Ethanone Moiety : Reaction with dimethylamine under controlled conditions to yield the final product.

Industrial synthesis may utilize automated reactors for enhanced yield and purity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone?

- Methodological Answer : A viable approach involves reductive amination of 6-amino-5-methoxyindole derivatives with 2-(dimethylamino)ethanone precursors. For example, reacting 6-amino-5-methoxyindole with 2-bromo-1-(dimethylamino)ethanone in the presence of ammonium acetate and sodium cyanoborohydride (NaCNBH₃) under inert conditions can yield the target compound . Cyclization reactions using acetic anhydride (similar to oxadiazole synthesis) may also be adapted for intermediates .

Q. How can the compound’s structure be validated post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FTIR , and mass spectrometry to confirm functional groups and connectivity. For example:

- NMR : The indole proton (N–H) appears as a broad singlet near δ 10-12 ppm, while the dimethylamino group shows a singlet at δ 2.2-2.5 ppm.

- Mass Spec : The molecular ion peak (M⁺) should align with the molecular formula C₁₃H₁₇N₃O₂ (exact mass calculated via tools like NIST Chemistry WebBook) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of indole intermediates .

- Catalysis : Palladium or copper catalysts may accelerate coupling reactions (e.g., Buchwald-Hartwig amination for amino group introduction) .

- Temperature Control : Maintain 50-70°C to balance reaction kinetics and byproduct formation .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Structural Variants : Para-substituted derivatives (e.g., chloro or methoxy groups) often enhance activity by modulating electron density .

- Assay Conditions : Discrepancies may arise from differences in microbial strains, inoculum size, or solvent carriers (e.g., DMSO vs. aqueous buffers). Standardize protocols using CLSI guidelines .

Q. What computational strategies predict the compound’s mechanism of action or binding affinity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like bacterial enzymes (e.g., DNA gyrase) .

- QSAR Models : Correlate substituent electronegativity or steric bulk with bioactivity using partial least squares (PLS) regression .

- Example : Theoretical studies on imidazole derivatives demonstrated that electron-withdrawing groups on the indole ring enhance binding to cytochrome P450 .

Handling and Safety

- Storage : Keep under argon at -20°C to prevent oxidation of the indole moiety .

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis. No acute toxicity is reported, but treat as a potential irritant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.